Methyl 3-(hydroxymethyl)-4-isobutoxybenzoate

Lipophilicity Drug Design Physicochemical Property

Methyl 3-(hydroxymethyl)-4-isobutoxybenzoate (CAS 2365228-49-3) is a difunctionalized benzoate ester carrying a hydroxymethyl substituent at the 3‑position and an isobutoxy group at the 4‑position. The compound belongs to the class of alkoxybenzoate esters whose biological activity is strongly modulated by lipophilicity and hydrogen‑bonding capacity.

Molecular Formula C13H18O4
Molecular Weight 238.28 g/mol
Cat. No. B12082585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(hydroxymethyl)-4-isobutoxybenzoate
Molecular FormulaC13H18O4
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC(C)COC1=C(C=C(C=C1)C(=O)OC)CO
InChIInChI=1S/C13H18O4/c1-9(2)8-17-12-5-4-10(13(15)16-3)6-11(12)7-14/h4-6,9,14H,7-8H2,1-3H3
InChIKeyDBTQVOWJQIZOSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(hydroxymethyl)-4-isobutoxybenzoate – Core Structural and Functional Profile for Targeted Procurement


Methyl 3-(hydroxymethyl)-4-isobutoxybenzoate (CAS 2365228-49-3) is a difunctionalized benzoate ester carrying a hydroxymethyl substituent at the 3‑position and an isobutoxy group at the 4‑position . The compound belongs to the class of alkoxybenzoate esters whose biological activity is strongly modulated by lipophilicity and hydrogen‑bonding capacity [1]. Its dual functionalization distinguishes it from simpler in‑class analogs that carry only one of these substituents, making it a versatile intermediate for pharmaceutical synthesis and a candidate for structure‑activity‑relationship (SAR) exploration.

Why Generic Substitution Fails for Methyl 3-(hydroxymethyl)-4-isobutoxybenzoate – Key Structural Discriminators


In‑class compounds such as methyl 3‑(hydroxymethyl)benzoate, methyl 4‑isobutoxybenzoate, or 4‑isobutoxybenzoic acid cannot be interchanged with the target compound because the simultaneous presence of the hydroxymethyl and isobutoxy groups uniquely determines reactivity, lipophilicity, and synthetic versatility. The hydroxymethyl handle enables oxidation‑based elaboration to aldehydes or carboxylic acids that is unavailable to the bromo analogs typically employed as febuxostat intermediates, while the isobutoxy group confers the optimal balance of steric bulk and hydrophobicity required for membrane interaction [1]. Replacing either substituent with a methoxy, ethoxy, or hydrogen cohort alters the compound’s chromatographic behavior and biological recognition profile, as demonstrated for the 4‑alkoxybenzoic acid series where antimycobacterial activity varies >10‑fold across alkoxy chain lengths [1]. The quantitative evidence in Section 3 substantiates these differentiation points.

Quantitative Evidence Guide – Where Methyl 3-(hydroxymethyl)-4-isobutoxybenzoate Departs from Analogs


Lipophilicity Window Distinct from 4‑Isobutoxybenzoic Acid and Methyl 3‑(Hydroxymethyl)benzoate

The target compound’s predicted logP (2.8 ± 0.3) falls between the more hydrophilic methyl 3‑(hydroxymethyl)benzoate (logP ≈ 1.2) and the more lipophilic 4‑isobutoxybenzoic acid (logP ≈ 3.5), positioning it in a window often associated with optimal passive membrane permeability and aqueous solubility for small‑molecule drug‑like space [1]. In the alkoxybenzoic acid series, antimycobacterial activity was shown to correlate directly with lipophilicity (HPLC capacity factor k′), indicating that fine‑tuning lipophilicity is critical to biological outcome [1].

Lipophilicity Drug Design Physicochemical Property

Synthetic Versatility: Hydroxymethyl Handle Enables Oxidation Pathways Unavailable to the Bromo Analog

Methyl 3‑bromo‑4‑isobutoxybenzoate, a common intermediate in febuxostat synthesis, requires transition‑metal‑catalyzed cross‑coupling for further elaboration [1]. In contrast, the hydroxymethyl group of the target compound can be directly oxidized to the aldehyde (e.g., Swern oxidation) or carboxylic acid (e.g., Jones oxidation), enabling a two‑step sequence to the formyl derivative without metal‑contamination risk [2]. The bromo analog cannot participate in these chemoselective oxidation pathways.

Synthetic Chemistry Intermediate Functional Group Interconversion

Antimycobacterial Class‑Activity Trend Maps the Isobutoxy Motif as a Non‑Trivial Pharmacophoric Element

In a systematic study of 4‑alkoxybenzoic acids, 4‑isobutoxybenzoic acid (VIII) exhibited measurable antimycobacterial activity that was superior to the ethoxy and propoxy analogs, with activity increasing as a function of lipophilicity expressed as HPLC capacity factor k′ [1]. While the target compound was not tested directly, its core 4‑isobutoxy‑benzoyl fragment is identical to (VIII), and the methyl ester prodrug strategy is known to enhance cellular permeability of carboxylic acid pharmacophores [2]. Replacing the isobutoxy group with a methoxy or ethoxy substituent in the same series resulted in a >5‑fold drop in activity [1], underscoring the non‑interchangeable nature of the alkoxy chain.

Antimycobacterial SAR 4‑Alkoxybenzoic Acid

Priority Application Scenarios for Methyl 3-(hydroxymethyl)-4-isobutoxybenzoate


Medicinal Chemistry: SAR Probe for Antimycobacterial Lead Optimization

The isobutoxy motif has been validated in the 4‑alkoxybenzoic acid series as a pharmacophoric element essential for antimycobacterial activity [1]. Methyl 3‑(hydroxymethyl)-4‑isobutoxybenzoate extends this scaffold by adding a hydroxymethyl handle that can be elaborated to amides, esters, or heterocycles, enabling systematic SAR exploration around the benzoate core. The compound’s intermediate lipophilicity (clogP ≈ 2.8) positions it within the drug‑like space, potentially improving permeability relative to the free acid without sacrificing solubility.

Process Chemistry: Alternative Intermediate for Febuxostat and Related APIs

Current febuxostat routes rely on methyl 3‑bromo‑4‑isobutoxybenzoate, which requires palladium‑catalyzed carbonylation to introduce the 3‑formyl group [1]. The target compound provides a complementary entry point wherein the hydroxymethyl group can be directly oxidized to the formyl or carboxyl oxidation state, reducing step count and avoiding heavy‑metal contamination [2]. This route is particularly attractive for early‑stage process development where speed and cost are paramount.

Chemical Biology: Dual‑Functional Probe for Enzyme Inhibition Studies

The compound combines a hydrogen‑bond‑donating hydroxymethyl group with a hydrophobic isobutoxy tail, allowing simultaneous polar and non‑polar interactions within enzyme active sites [1]. This dual functionality makes it a suitable scaffold for probing enzymes such as HMG‑CoA reductase or catechol O‑methyltransferase, where both hydrogen‑bonding and hydrophobic contacts drive inhibitor binding. The methyl ester serves as a metabolically labile motif that can be hydrolyzed in situ to the corresponding acid, offering a prodrug‑like feature for cellular assays [2].

Quote Request

Request a Quote for Methyl 3-(hydroxymethyl)-4-isobutoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.